Bastadin 7
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Overview
Description
Bastadin 7 is a naturally occurring compound isolated from marine sponges, specifically from the genus IanthellaThese compounds are known for their unique macrocyclic structures and significant biological activities, including antimicrobial and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bastadins, including Bastadin 7, involves complex multi-step processes. One common method is the oxidative coupling of phenolic compounds. The retrosynthetic analysis of bastadins typically involves the disconnection of macrocyclic structures into simpler precursors, such as diamines and dicarboxylic acids . The key steps include:
Oxidative Coupling: Phenolic compounds undergo oxidative coupling to form the macrocyclic structure.
Amide Bond Formation: The formation of amide bonds between the precursors to complete the macrocycle.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the limited availability of natural sources. advancements in synthetic chemistry have made it possible to produce bastadins in the laboratory setting, albeit with low yields and high costs .
Chemical Reactions Analysis
Types of Reactions
Bastadin 7 undergoes various chemical reactions, including:
Oxidation: Phenolic groups in this compound can be oxidized to quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinones and substituted phenols .
Scientific Research Applications
Bastadin 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic synthesis and oxidative coupling reactions.
Biology: Investigated for its role in inhibiting angiogenesis and cell proliferation.
Medicine: Potential therapeutic agent for cancer treatment due to its anti-cancer properties.
Industry: Explored for its antimicrobial properties in developing new antibiotics
Mechanism of Action
The mechanism of action of Bastadin 7 involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of endothelial cells by interfering with the vascular endothelial growth factor (VEGF) signaling pathway. This inhibition leads to reduced angiogenesis, which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Bastadin 4: Another brominated tyrosine derivative with similar biological activities.
Bastadin 6: Known for its anti-cancer properties.
Hemibastadin 1: A related compound with antimicrobial activity.
Uniqueness of Bastadin 7
This compound is unique due to its specific macrocyclic structure and its potent inhibitory effects on endothelial cell proliferation. Its ability to interfere with the VEGF signaling pathway distinguishes it from other bastadins, making it a promising candidate for anti-cancer therapy .
Properties
Molecular Formula |
C34H26Br4N4O8 |
---|---|
Molecular Weight |
938.2 g/mol |
IUPAC Name |
(12E,25E,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione |
InChI |
InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25+,42-26+ |
InChI Key |
ZDBNBLMYAGHTJD-HIHPLZGUSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Origin of Product |
United States |
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